2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one
Overview
Description
The compound “2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one” is an organic compound containing a trifluoromethyl group (-CF3), a dimethylamino group (-N(CH3)2), and an oxazinone ring (a six-membered ring containing one oxygen, one nitrogen, and four carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule . The dimethylamino group is electron-donating and could also influence the molecule’s electronic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The dimethylamino group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
DMTFO has a wide range of applications in the scientific field. It has been used as a building block for the synthesis of various pharmaceuticals, including anti-cancer agents, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various polymers and nanomaterials, such as poly(2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one) and poly(this compound-co-ethylene glycol). Additionally, DMTFO has been used as a ligand in coordination chemistry, and as a catalyst in organic syntheses.
Mechanism of Action
The mechanism of action of DMTFO is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain, and is the basis of many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, DMTFO has been shown to inhibit the activity of phospholipase A2 (PLA2), which is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTFO have been studied in a variety of animal models. It has been shown to possess anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, it has been shown to possess neuroprotective effects and to reduce the risk of cardiovascular disease. It has also been shown to possess antioxidant and anticoagulant activities, as well as to reduce the risk of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DMTFO in lab experiments is its low toxicity. It has been shown to be non-toxic and non-mutagenic in a variety of animal models, and thus is a safe compound for use in laboratory experiments. Additionally, DMTFO is relatively inexpensive and easily accessible, making it a cost-effective option for researchers. However, it is important to note that DMTFO is not soluble in water, and thus may require the use of a suitable solvent for certain applications.
Future Directions
The potential future directions for DMTFO are numerous. Further research is needed to explore its potential as an anti-cancer agent, as well as its potential for use in the treatment of other diseases such as diabetes and Alzheimer’s disease. Additionally, further research is needed to determine the precise mechanism of action of DMTFO, as well as its potential for use as an antioxidant and anticoagulant. Finally, further research is needed to explore the potential of DMTFO as a ligand in coordination chemistry, as well as its potential for use in the synthesis of various polymers and nanomaterials.
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Trifluoromethyl compounds can be hazardous and should be handled with care . The dimethylamino group could potentially make the compound basic, which could be irritating or corrosive .
properties
IUPAC Name |
2-(dimethylamino)-4-(trifluoromethyl)-1,3-oxazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12(2)6-11-4(7(8,9)10)3-5(13)14-6/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYBSLNHAYQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)O1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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